5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group to the benzaldehyde ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of the bromine, hydroxyl, and trifluoromethoxy groups allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-(difluoromethoxy)benzaldehyde
- 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Uniqueness:
- The trifluoromethoxy group in 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Its specific combination of functional groups allows for unique reactivity and potential applications in various fields.
Biological Activity
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 497959-32-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrF3O3. Its structure features a bromine atom, a hydroxyl group, and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways associated with neurotransmission and cellular signaling .
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Potential : Some studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways .
- Neuroprotective Effects : There is evidence that this compound may offer neuroprotective benefits, potentially through its ability to modulate neurotransmitter systems .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in various cancer cell lines | |
Neuroprotective | Modulates neurotransmitter activity |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Mechanistic studies revealed that the compound activated caspase pathways, leading to programmed cell death in treated cells .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to the compound's structural characteristics.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-1-4(3-13)7(14)6(2-5)15-8(10,11)12/h1-3,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUAQHXJOLEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381363 | |
Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-32-7 | |
Record name | 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497959-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 497959-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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